molecular formula C19H26N2O B14222025 2-[2-(3,3-Diphenylpropylamino)ethylamino]ethanol CAS No. 627525-46-6

2-[2-(3,3-Diphenylpropylamino)ethylamino]ethanol

Cat. No.: B14222025
CAS No.: 627525-46-6
M. Wt: 298.4 g/mol
InChI Key: ZYLXXCVKIVQWHS-UHFFFAOYSA-N
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Description

2-[2-(3,3-Diphenylpropylamino)ethylamino]ethanol is an organic compound with the molecular formula C19H25NO It is characterized by the presence of a diphenylpropyl group attached to an aminoethylaminoethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,3-Diphenylpropylamino)ethylamino]ethanol typically involves the reaction of 3,3-diphenylpropylamine with 2-(2-chloroethylamino)ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,3-Diphenylpropylamino)ethylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The amino groups can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halides like chloroform or bromoethane can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

2-[2-(3,3-Diphenylpropylamino)ethylamino]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(3,3-Diphenylpropylamino)ethylamino]ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethylamino)ethanol: Similar structure but lacks the diphenylpropyl group.

    3,3-Diphenylpropylamine: Contains the diphenylpropyl group but lacks the aminoethylaminoethanol backbone.

Uniqueness

2-[2-(3,3-Diphenylpropylamino)ethylamino]ethanol is unique due to the presence of both the diphenylpropyl group and the aminoethylaminoethanol backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

627525-46-6

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

2-[2-(3,3-diphenylpropylamino)ethylamino]ethanol

InChI

InChI=1S/C19H26N2O/c22-16-15-21-14-13-20-12-11-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-22H,11-16H2

InChI Key

ZYLXXCVKIVQWHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNCCNCCO)C2=CC=CC=C2

Origin of Product

United States

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